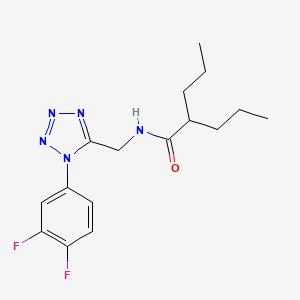

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of tetrazole, which is a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom . The presence of the difluorophenyl group suggests that it may have unique electronic properties due to the electronegativity of the fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the tetrazole ring and the difluorophenyl group. The tetrazole ring is a planar, aromatic ring, which could contribute to the stability of the compound . The difluorophenyl group could also influence the compound’s reactivity and electronic properties .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactive sites on the molecule, such as the tetrazole ring and the difluorophenyl group. The tetrazole ring can participate in a variety of reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

Pharmacokinetic Monitoring and Bioavailability Assessment

The compound has been used in the development of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the measurement of Hu7691 in dog plasma . This method was used for the pharmacokinetic monitoring and bioavailability assessment of Hu7691 in dogs .

Cancer Research

The compound is a new-generation selective AKT inhibitor developed at Zhejiang University . The PI3K/AKT/MTOR signalling pathway plays an important role in the growth and proliferation of tumour cells . Therefore, this compound could be used in cancer research.

Drug Safety Evaluation

The compound has been used in drug safety evaluation research . The results showed that the area under the curve and peak plasma concentration of Hu7691 increased with increasing dose .

Organic Synthesis

The compound has been used in the synthesis of Blatter radicals . These radicals were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Magnetic Properties Research

The compound has been used in the study of magnetic properties of Blatter radicals . Magnetic susceptibility measurements in the 2–300 K region showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .

Redox Properties Research

The compound has been used in the study of redox properties of Blatter radicals . Cyclic voltammetry showed that both radicals are oxidized and reduced chemically and electrochemically reversibly in accordance with −1/0 and 0/+1 processes .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2N5O/c1-3-5-11(6-4-2)16(24)19-10-15-20-21-22-23(15)12-7-8-13(17)14(18)9-12/h7-9,11H,3-6,10H2,1-2H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFOMIZTQTWRBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2379149.png)

![Ethyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2379151.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-bromobenzoate](/img/structure/B2379152.png)

![N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2379163.png)

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B2379167.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2379171.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)